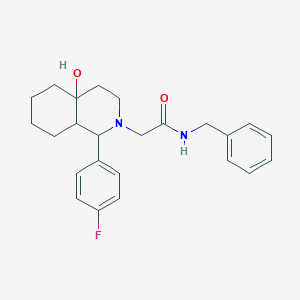

C24H29FN2O2

Beschreibung

Significance of Butyrophenone-Class Compounds in Pharmaceutical Research

The butyrophenones are a class of pharmaceutical drugs derived from the chemical compound butyrophenone (B1668137). researchgate.netchemeurope.comwikipedia.org This group of compounds, which includes well-known agents like haloperidol (B65202) and droperidol, has been instrumental in the treatment of a range of psychiatric disorders. researchgate.netchemeurope.comwikipedia.org Their primary mechanism of action often involves the antagonism of dopamine (B1211576) receptors, particularly the D2 subtype, which is a key target in managing psychosis. researchgate.netresearchgate.net The clinical utility of butyrophenones extends to treating conditions such as schizophrenia, manic episodes, and psychomotor agitation. researchgate.netdrugbank.comnih.gov

Beyond their therapeutic applications, butyrophenones serve as critical pharmacological tools. researchgate.net Their ability to interact with various neurotransmitter systems allows researchers to probe the complex signaling pathways within the central nervous system. researchgate.netresearchgate.net For instance, their use in conjunction with other medications helps to delineate specific central nervous system effects. researchgate.net The development of newer antipsychotics, such as risperidone, was influenced by the structural framework of butyrophenone derivatives like benperidol (B1668002) and lenperone. chemeurope.com

Historical Context of Aceperone Research and its Role as a Research Tool

Since its development, Aceperone has been employed as a specific tool to explore the role of noradrenergic and serotonergic systems in behavior and cognition. wikipedia.orgncats.io Early research established Aceperone as an α-noradrenergic blocking agent. wikipedia.org This property made it particularly useful for investigating the influence of noradrenaline on learning and attention. wikipedia.org

A notable application of Aceperone has been in studies examining the biochemical basis of learning. wikipedia.orgncats.io Research in marmosets demonstrated that Aceperone, at doses that did not impair general behavior, could block access to an attentional mechanism required for visual discrimination tasks. wikipedia.org This suggests a specific role for noradrenergic pathways in the cognitive processes of "tuning in" to relevant stimuli. wikipedia.org

Furthermore, Aceperone has been utilized in studies to differentiate the effects of various neurotransmitter systems. For example, it has been used as a competitive antagonist in studies of both noradrenaline and dopamine receptors. oup.com Its ability to antagonize α-receptors has been contrasted with the actions of dopamine receptor blockers, helping to elucidate the distinct roles of these neurotransmitter systems in mediating the effects of drugs like amphetamine. capes.gov.brnih.gov

Current Research Trajectories and Unanswered Questions Regarding Aceperone's Biological Interactions

Current research continues to explore the nuanced biological interactions of Aceperone, moving beyond its established role as an alpha-adrenergic antagonist. The compound's interactions with other receptor systems, particularly serotonin (B10506) receptors, are an area of active investigation. nih.govnih.gov

Studies have shown that while Aceperone is a potent blocker of central noradrenaline receptors, it also exhibits weak antagonistic effects on the serotonin (5-HT) system. nih.gov Research involving [3H]spiroperidol displacement has indicated that Aceperone has affinity for both dopaminergic and serotonergic binding sites, with varying proportions in different brain regions. nih.govpnas.org This suggests that the biological effects of Aceperone may be more complex than a simple alpha-adrenergic blockade.

The interaction of Aceperone with specific receptor subtypes is also a focus of ongoing research. For example, binding assays have revealed its affinity for the alpha-1A adrenergic receptor and the D3 dopamine receptor. The functional consequences of these interactions, particularly in the context of complex behaviors, remain an area for further study.

Unanswered questions persist regarding the full spectrum of Aceperone's biological activity. The interplay between its effects on noradrenergic, dopaminergic, and serotonergic systems is not fully understood. nih.govnih.gov Further research is needed to clarify how these multiple receptor interactions contribute to its observed effects on learning, attention, and other behavioral phenomena. Investigating the downstream signaling pathways activated or inhibited by Aceperone at these various receptors will be crucial in painting a more complete picture of its pharmacological profile.

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H29FN2O2 |

|---|---|

Molekulargewicht |

396.5 g/mol |

IUPAC-Name |

N-benzyl-2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetamide |

InChI |

InChI=1S/C24H29FN2O2/c25-20-11-9-19(10-12-20)23-21-8-4-5-13-24(21,29)14-15-27(23)17-22(28)26-16-18-6-2-1-3-7-18/h1-3,6-7,9-12,21,23,29H,4-5,8,13-17H2,(H,26,28) |

InChI-Schlüssel |

MIALHLQCIHKELS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CC=C4)O |

Herkunft des Produkts |

United States |

Synthetic Chemistry and Analog Development of Aceperone C24h29fn2o2

Established Synthetic Pathways for Aceperone and Related Intermediates

The synthesis of butyrophenone (B1668137) derivatives like Aceperone typically involves multi-step organic reactions. ontosight.aicymitquimica.com A common strategy for forming the core structure of butyrophenones is through the Friedel-Crafts acylation. researchgate.net This can be followed by various reactions to introduce the desired functional groups.

One patented method for synthesizing a key intermediate of Aceperone involves the reduction of 1-Benzyl-4-cyano-4-phenylpiperidine. vrachi.name This intermediate is crucial for the subsequent steps leading to the final Aceperone molecule. The synthesis of the butyrophenone core often starts with the functionalization of cyclohexanone (B45756) derivatives. A key step can be bromoallylation to introduce reactive sites for further modifications.

The general structure of butyrophenones consists of a 4-fluorophenyl group attached to a butanone chain. In the case of Aceperone, this is further substituted with a piperidine (B6355638) ring. cymitquimica.com

Novel Methodologies for the Synthesis of Aceperone Analogs

The development of novel synthetic methodologies allows for the creation of diverse analogs of Aceperone, which can lead to compounds with improved properties.

Strategies for Diversification and Library Generation

To generate a library of Aceperone analogs, chemists can introduce structural modifications at various points of the molecule. For butyrophenones, modifications have been made to the aliphatic keto group and the heterocyclic ring system. nih.gov These changes can significantly impact the compound's binding affinity to different receptors. nih.gov Microwave-assisted synthesis has been employed to create series of related compounds, such as piperazine (B1678402) derivatives, which can be analogs of the piperidine moiety in Aceperone. researchgate.netresearchgate.net

Stereoselective and Regioselective Synthesis Approaches

Stereoselectivity is a critical aspect of drug synthesis, as different stereoisomers can have vastly different biological activities. wikipedia.org In the synthesis of complex molecules, controlling the stereochemistry is paramount. For instance, in the synthesis of di-spirooxindole analogs, a [3+2]-dipolar cycloaddition reaction has been used to achieve stereoselective outcomes. nih.gov

Regioselective reactions ensure that a chemical transformation occurs at a specific position on a molecule. For example, a palladium-catalyzed Sonogashira reaction followed by regioselective hydration can be used to prepare aryl ketones with specific substitution patterns. researchgate.net Nickel-catalyzed ortho-C–H glycosylation is another example of a highly regioselective and stereoselective reaction that can be applied to create complex molecular architectures. rsc.org

Structural Characterization Techniques for Synthesized Compounds

Once a compound is synthesized, its structure and purity must be rigorously confirmed.

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Key spectroscopic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of a molecule. researchgate.net For butyrophenones, ¹H NMR can show characteristic signals for the aromatic protons and the aliphatic chain, while ¹³C NMR will have a distinctive peak for the ketone carbonyl group. Advanced 2D NMR techniques like COSY, HMBC, and NOESY/ROESY can reveal through-bond and through-space correlations, which are essential for determining the complete structure and relative stereochemistry of complex molecules. nih.gov

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the structure. ontosight.airesearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the ketone (C=O) and amide (N-H, C=O) groups present in Aceperone. researchgate.netnih.gov

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths and angles.

Modern approaches often involve computer-assisted structure elucidation (CASE) systems that use spectral data to automatically generate and rank possible structures. nih.gov

Chromatographic Purity Assessment of Synthetic Products

Chromatographic methods are essential for assessing the purity of synthesized compounds and for separating mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a sample. vnu.edu.vnnih.gov By using a suitable column and mobile phase, it can separate the target compound from any impurities or byproducts. nih.gov The purity is often assessed by the peak area percentage.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a product. vnu.edu.vn

Molecular Pharmacology and Mechanism of Action Studies of Aceperone C24h29fn2o2

Elucidation of Alpha-Noradrenergic Receptor Antagonism by Aceperone

Aceperone is recognized as an alpha-noradrenergic receptor blocking agent. wikipedia.orgnih.gov This antagonism is a key feature of its pharmacological profile and has been demonstrated in various studies. For instance, research has shown that the blockade of central alpha-adrenergic receptors by Aceperone can alter the reactivity of the dopaminergic system to both agonists and antagonists. nih.gov This interaction highlights the intricate relationship between the noradrenergic and dopaminergic systems in the brain.

Quantitative Receptor Binding Kinetics and Thermodynamics

While specific quantitative data on the binding kinetics (association and dissociation rate constants) and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy changes) for the interaction of Aceperone with alpha-noradrenergic receptors are not extensively detailed in the available literature, the principles of such interactions are well-established in pharmacology.

The binding of a ligand like Aceperone to its receptor is a dynamic process governed by the laws of mass action and thermodynamics. nih.govnih.gov The affinity of the drug for the receptor is determined by the balance of enthalpic and entropic contributions to the Gibbs free energy of binding. nih.gov Hydrophobic interactions, which are often entropy-driven, are expected to play a significant role in the binding of lipophilic drugs like Aceperone. nih.gov

Table 1: Theoretical Thermodynamic Parameters in Ligand-Receptor Binding

| Thermodynamic Parameter | Description | Implication for Aceperone Binding |

|---|---|---|

| ΔG (Gibbs Free Energy) | The overall energy change of the binding process, determining spontaneity. | A negative value indicates a spontaneous and favorable binding of Aceperone to the receptor. |

| ΔH (Enthalpy) | The heat change associated with bond formation and breakage during binding. | Can be positive or negative, reflecting the net energetic effect of intermolecular interactions. |

| ΔS (Entropy) | The change in the degree of randomness or disorder of the system upon binding. | Often positive for hydrophobic interactions as ordered water molecules are displaced from the binding site. nih.gov |

| Kd (Dissociation Constant) | A measure of the affinity of the drug for the receptor. | A lower Kd value would signify a higher affinity of Aceperone for the alpha-noradrenergic receptor. |

Further research employing techniques such as radioligand binding assays and isothermal titration calorimetry would be necessary to precisely quantify these parameters for Aceperone.

Characterization of Ligand-Receptor Interaction Modes

The interaction between Aceperone and alpha-noradrenergic receptors involves the formation of a ligand-receptor complex. This interaction is non-covalent and is driven by various intermolecular forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. The specific three-dimensional structure of both Aceperone and the receptor's binding pocket dictates the precise nature and strength of these interactions. scispace.com

As an antagonist, Aceperone binds to the receptor but does not elicit the conformational change necessary to activate it. nih.gov Instead, it physically obstructs the binding of the endogenous agonist, norepinephrine (B1679862), thereby preventing the initiation of the downstream signaling cascade. nih.gov The lipophilic nature of butyrophenones like Aceperone suggests that hydrophobic interactions likely contribute significantly to its binding within the transmembrane domains of the G-protein coupled alpha-adrenergic receptors. scispace.com

Investigation of Cellular and Subcellular Mechanisms Mediating Aceperone's Effects

The antagonistic action of Aceperone at alpha-noradrenergic receptors triggers a cascade of cellular and subcellular events that ultimately mediate its pharmacological effects. ahajournals.orgahajournals.org

Analysis of Downstream Signal Transduction Pathway Modulation

Alpha-noradrenergic receptors are G-protein coupled receptors (GPCRs). nih.gov When an agonist binds, it induces a conformational change that activates the associated G-protein, leading to the production of second messengers and the activation of downstream signaling pathways. youtube.com By blocking the receptor, Aceperone prevents this G-protein activation and the subsequent signal transduction. nih.gov

For example, the α1-adrenergic receptors typically couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The α2-adrenergic receptors, on the other hand, are often coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. youtube.com Aceperone's antagonism at these receptors would therefore be expected to inhibit these respective pathways. The modulation of these pathways can have widespread effects on cellular function, including changes in protein phosphorylation cascades and gene expression. nih.govnih.gov

Impact on Neurotransmitter Systems and Synaptic Function

The blockade of alpha-adrenergic receptors by Aceperone has significant implications for neurotransmitter systems and synaptic function. nih.gov Studies have shown that Aceperone can increase the release of norepinephrine in the central nervous system. nih.gov This is likely due to the blockade of presynaptic α2-autoreceptors, which normally provide negative feedback on norepinephrine release.

Exploration of Off-Target Interactions and Potential Polypharmacology

Like many drugs, particularly those acting on the central nervous system, Aceperone may exhibit polypharmacology, meaning it can interact with multiple targets beyond its primary site of action. nih.govnih.gov While its primary classification is as an alpha-noradrenergic antagonist, its butyrophenone (B1668137) structure is shared by compounds known to have affinity for other receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net

Preclinical Pharmacokinetic and Biotransformation Investigations of Aceperone C24h29fn2o2

Absorption Characteristics in Preclinical Models

The absorption profile of a drug is a critical component of its pharmacokinetics, determining its entry into the systemic circulation.

In Vitro Assessment of Gastrointestinal Permeability

In vitro models are essential for predicting the oral absorption of a drug candidate by assessing its ability to cross the gastrointestinal epithelium. Standard methods include assays like the Caco-2 cell monolayer, Parallel Artificial Membrane Permeability Assay (PAMPA), and the Ussing chamber technique, which evaluate a compound's passive diffusion and interaction with transporters. jst.go.jpmdpi.com

Despite a comprehensive review of scientific literature, specific data from in vitro gastrointestinal permeability studies for Aceperone (C24H29FN2O2) are not publicly available.

Preclinical Oral Absorption Profiling in Non-Human Species

Following in vitro screening, the oral absorption of a compound is evaluated in animal models to determine key pharmacokinetic parameters such as bioavailability (F%), maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax). These studies are typically conducted in species such as rats, dogs, or primates. For neuroleptic drugs of the butyrophenone (B1668137) class, oral administration is a common route. rroij.comresearchgate.net

However, specific preclinical data detailing the oral absorption profile of Aceperone in any non-human species, including its bioavailability and peak plasma concentrations, have not been reported in the accessible scientific literature.

Distribution Studies in Preclinical Models

Drug distribution studies describe the reversible transfer of a drug from the bloodstream to various tissues and organs within the body.

Quantitative Tissue Distribution in Non-Human Animal Models

Quantitative whole-body autoradiography (QWBA) is a high-resolution imaging technique used to visualize and quantify the distribution of a radiolabeled drug throughout the entire body of a preclinical animal model. derangedphysiology.comjanssenlabels.comslideshare.net This method provides comprehensive data on tissue penetration, accumulation in target organs, and identification of potential sites for toxicity.

Specific quantitative tissue distribution data for Aceperone from QWBA or other methodologies in preclinical animal models are not available in the published literature.

Blood-Brain Barrier Penetration Dynamics in Preclinical Systems

For neuroleptic agents like Aceperone, penetration of the blood-brain barrier (BBB) is a prerequisite for pharmacological activity within the central nervous system (CNS). acs.orgomu.edu.tr Preclinical evaluation of BBB penetration involves measuring the ratio of the drug's concentration in the brain to that in the plasma (logBB or B/P ratio) in animal models. researchgate.net This determines the extent to which the compound can access its therapeutic targets in the brain.

While Aceperone is classified as a neuroleptic and thus expected to act on the CNS, quantitative data defining its specific blood-brain barrier penetration dynamics in any preclinical system have not been documented in the available scientific record.

Protein Binding Characteristics in Preclinical Plasma

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and clearance, as only the unbound fraction is pharmacologically active and available for metabolism and excretion. nih.gov This is typically determined in vitro using methods like equilibrium dialysis or ultrafiltration. Butyrophenones as a class are known to be highly protein-bound. rroij.comnih.gov For instance, the related compound timiperone (B1682379) exhibits plasma protein binding of over 95%. jst.go.jp

Specific research findings detailing the plasma protein binding percentage of Aceperone in preclinical plasma are not present in the available literature.

Metabolism and Metabolite Identification in Preclinical Systems

The preclinical assessment of a drug candidate's metabolic fate is a critical component of drug development, providing insights into its efficacy and safety. nih.gov Understanding how a compound like Aceperone is metabolized helps in the selection of appropriate animal models for toxicological studies and in predicting potential drug-drug interactions. evotec.com The following sections detail the preclinical investigation into the metabolism and biotransformation of Aceperone.

In Vitro Metabolic Stability and Enzyme Kinetics Using Subcellular Fractions (e.g., Liver Microsomes, S9, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. wuxiapptec.com These assays typically utilize subcellular fractions such as liver microsomes, S9 fractions, and hepatocytes, which contain the primary enzymes responsible for drug metabolism. wuxiapptec.comevotec.com

Liver microsomes are a commonly used model as they are rich in cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of marketed drugs. evotec.com The stability of a compound in the presence of liver microsomes provides an initial estimate of its hepatic clearance. evotec.com For compounds that are metabolized slowly, extended incubation times or alternative models like cultured hepatocytes may be necessary to accurately determine their clearance rates. wuxiapptec.com The S9 fraction, which contains both microsomal and cytosolic enzymes, can provide a more comprehensive picture of metabolic pathways. wuxiapptec.com Hepatocytes, being whole cells, offer the most complete metabolic system, containing a full suite of enzymes and cofactors for both Phase I and Phase II metabolism. wuxiapptec.com

The study of enzyme kinetics, often using the Michaelis-Menten model, is crucial for characterizing the interaction between a drug and metabolizing enzymes. wikipedia.orgijoir.gov.iq This involves determining key parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum reaction velocity (Vmax). slideshare.netshimadzu.com.cn These parameters are used to calculate the intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity for the drug. shimadzu.com.cn Understanding these kinetics helps in predicting how the drug will behave in a living organism. wikipedia.org

Table 1: Key Parameters in In Vitro Metabolic Stability and Enzyme Kinetics

| Parameter | Description | Significance in Preclinical Studies |

| Half-life (t½) | The time required for the concentration of the parent compound to decrease by half. | Provides a direct measure of the compound's stability in the in vitro system. |

| Intrinsic Clearance (CLint) | The metabolic clearance of a drug in the absence of physiological limitations like blood flow. It is calculated as Vmax/Km. shimadzu.com.cn | A fundamental parameter used to predict in vivo hepatic clearance and first-pass metabolism. |

| Michaelis Constant (Km) | The substrate concentration at which the enzyme reaction rate is half of Vmax. slideshare.net | Indicates the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. |

| Maximum Velocity (Vmax) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. slideshare.net | Reflects the catalytic efficiency of the enzyme. |

Identification and Structural Elucidation of Preclinical Metabolites

Identifying the metabolites of a drug candidate in preclinical species is essential to ensure that animal models are appropriate for safety testing. nih.govevotec.com If a significant human metabolite is not formed in the animal species used for toxicology studies, separate safety testing of that metabolite may be required. evotec.com

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the detection, and identification of drug metabolites in complex biological matrices. alwsci.com High-resolution mass spectrometry (HR-MS) coupled with LC allows for the accurate determination of the elemental composition of metabolites, which is a critical first step in their structural elucidation. nih.gov Tandem mass spectrometry (LC-MS/MS) provides fragmentation patterns that offer detailed structural information about the metabolites. alwsci.comnih.gov Modern LC-MS workflows often employ intelligent data acquisition strategies to ensure comprehensive metabolite coverage. thermofisher.com

While MS techniques are powerful for identifying potential metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is often considered the gold standard for unambiguous structure confirmation. alwsci.com NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the precise determination of its three-dimensional structure. alwsci.comnih.gov This technique is particularly valuable for distinguishing between isomers that may have identical mass spectra. researchgate.net

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. nih.govalbany.edu This makes it a valuable tool for high-throughput metabolite profiling. nih.govbruker.com DART-MS can quickly provide a chemical "fingerprint" of the metabolites present in a sample, which can be useful for comparing metabolic profiles across different species or experimental conditions. nih.gov

Table 2: Analytical Techniques for Metabolite Identification

| Technique | Principle | Application in Metabolite Identification |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio. alwsci.com | Primary tool for detecting and quantifying known and unknown metabolites in biological samples. alwsci.comnih.gov |

| High-Resolution Mass Spectrometry (HR-MS) | Provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. nih.gov | Crucial for identifying unknown metabolites by providing their exact molecular formula. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, where precursor ions are fragmented to produce product ions, revealing structural information. alwsci.com | Used for structural elucidation of metabolites by analyzing their fragmentation patterns. alwsci.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of a molecule. alwsci.com | Confirms the definitive structure of metabolites, especially for distinguishing between isomers. alwsci.comresearchgate.net |

| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | An ambient ionization technique that allows for direct analysis of samples in their native state with minimal preparation. nih.gov | Rapidly screens and profiles metabolites, useful for high-throughput analysis and initial comparisons. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Confirmation

Characterization of Cytochrome P450 (CYP) Isozyme Contributions to Metabolism (Preclinical)

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a central role in the metabolism of a vast number of drugs. youtube.comnih.gov Identifying which specific CYP isozymes are responsible for metabolizing a drug is crucial for predicting potential drug-drug interactions. nih.gov If a drug is primarily metabolized by a single CYP isozyme, co-administration with another drug that inhibits or induces that same isozyme could lead to significant changes in the first drug's plasma concentration. youtube.com

In preclinical studies, the contribution of different CYP isozymes to the metabolism of a compound like Aceperone can be investigated using several methods. These include using a panel of recombinant human CYP enzymes to see which ones can metabolize the drug, and using specific chemical inhibitors for different CYP isozymes in liver microsome incubations. shimadzu.com.cnnuvisan.com The results from these studies help to build a comprehensive metabolic profile of the drug candidate.

Table 3: Common Cytochrome P450 Isozymes in Drug Metabolism

| CYP Isozyme | Relative Abundance in Liver | Key Substrates/Functions |

| CYP3A4 | ~30-60% | Metabolizes the largest number of clinically used drugs. youtube.comnih.gov |

| CYP2D6 | ~2% | Important for the metabolism of many psychoactive drugs and beta-blockers. youtube.com |

| CYP2C9 | ~20% | Metabolizes non-steroidal anti-inflammatory drugs (NSAIDs) and warfarin. youtube.com |

| CYP2C19 | ~1% | Involved in the metabolism of proton pump inhibitors and some antidepressants. youtube.com |

| CYP1A2 | ~13% | Metabolizes caffeine (B1668208) and theophylline. youtube.com |

| CYP2E1 | ~7% | Metabolizes small molecules, including ethanol. youtube.com |

Investigation of Phase II Conjugation Pathways (e.g., Glucuronidation) (Preclinical)

In preclinical studies, the investigation of Phase II conjugation pathways is a critical step in characterizing the metabolic fate of a new chemical entity like Aceperone. These reactions involve the covalent addition of endogenous polar molecules to the parent drug or its Phase I metabolites, facilitating their excretion. wikipedia.org Key conjugation reactions include glucuronidation, sulfation, acetylation, and conjugation with amino acids or glutathione (B108866). wikipedia.orgwikipedia.org

It is also conceivable that other conjugation pathways could be involved in the metabolism of Aceperone in preclinical species. The presence of an acetamide (B32628) group in Aceperone's structure suggests that hydrolysis to a primary amine followed by acetylation is a possible, albeit less common, metabolic route for butyrophenones. wikipedia.org

Reactive Metabolite Formation and Trapping Studies (Preclinical)

The potential for a drug candidate to form reactive metabolites is a significant safety concern during preclinical development. These chemically reactive species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions and organ toxicity.

For a compound like Aceperone, with its aromatic rings, there is a theoretical potential for the formation of reactive intermediates, such as quinone-imines or epoxides, through oxidative metabolism by cytochrome P450 (CYP) enzymes.

To investigate this, preclinical studies often employ "trapping" experiments. In these in vitro assays, the drug is incubated with liver microsomes (a source of CYP enzymes) in the presence of a trapping agent, most commonly glutathione (GSH). wikipedia.org If a reactive metabolite is formed, it will react with the abundant GSH, and the resulting stable GSH-adduct can be detected and characterized by mass spectrometry. The absence of detectable GSH adducts in such studies would provide evidence for a low potential for reactive metabolite formation.

While specific trapping studies for Aceperone are not detailed in the available literature, this type of investigation is a standard component of preclinical safety assessment for new drug candidates.

Excretion Pathways in Preclinical Models

Understanding how a drug and its metabolites are eliminated from the body is fundamental to its pharmacokinetic profile. Preclinical excretion studies in animal models aim to determine the primary routes and rates of elimination, which can include renal (urine) and fecal (biliary) excretion. bioivt.com These studies are crucial for predicting human excretion pathways and for designing subsequent clinical studies. nih.gov Animal models are essential for this purpose, providing insights into the complex interplay of biochemical and physiological events that govern drug disposition. nih.gov

Characterization of Renal and Biliary Clearance Mechanisms in Non-Human Species

Renal Clearance: This involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. The extent of renal clearance is influenced by factors such as the drug's plasma protein binding and its physicochemical properties. nih.gov For butyrophenones, renal excretion of both unchanged drug and its metabolites can be a significant route of elimination.

Biliary Clearance: This process involves the transport of the drug or its metabolites from the hepatocytes into the bile, which is then excreted into the feces. For compounds with higher molecular weights and polar metabolites, such as glucuronide conjugates, biliary excretion can be a major elimination pathway. bioivt.com If a mass balance study indicates that more than 20% of radioactivity is found in the feces, a biliary excretion study using bile duct-cannulated animals is often performed to directly measure the extent of biliary clearance. bioivt.com

Preclinical Mass Balance Studies Using Radiolabeled Compounds

Mass balance studies are considered the definitive method for determining the excretion pathways of a drug. bioivt.comallucent.com In these preclinical studies, a radiolabeled version of the drug, typically with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), is administered to animal models. allucent.com The use of a radiolabel allows for the tracking of all drug-related material (parent drug and all metabolites) as it is eliminated from the body. wuxiapptec.com

Following administration of radiolabeled Aceperone, urine, feces, and in some cases, expired air, are collected over a period of time until most of the radioactivity has been recovered. allucent.comwuxiapptec.com The total radioactivity in each matrix is quantified to determine the percentage of the administered dose eliminated by each route. This provides a quantitative picture of the primary excretion pathways for Aceperone and its metabolites in the test species. nih.gov These studies are typically conducted in toxicology-relevant species to inform the design of human mass balance studies. bioivt.com

Interspecies Pharmacokinetic Extrapolation Methodologies for Predicting Human PK (Preclinical to Human Prediction)

A key objective of preclinical pharmacokinetic studies is to predict the pharmacokinetic profile of a drug in humans. nih.gov This is often achieved through interspecies scaling, which uses data from multiple animal species to extrapolate to humans. nih.gov

Several methods are employed for this purpose:

Allometric Scaling: This is a commonly used method that relates pharmacokinetic parameters, such as clearance and volume of distribution, to the body weight of the animal species using a power function. nih.gov This approach is based on the principle that many physiological parameters, including organ blood flow and metabolic rates, scale with body weight across species. youtube.com However, simple allometry may not always be accurate, especially for drugs with complex disposition mechanisms. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: This is a more sophisticated approach that integrates in vitro metabolism and transporter data with physiological information from different species (e.g., organ volumes, blood flows) to build a mathematical model of the drug's disposition. nih.gov PBPK models can account for interspecies differences in physiology and drug-metabolizing enzymes, often leading to more accurate predictions of human pharmacokinetics. nih.gov

Direct Correlation: In some cases, a direct correlation between a pharmacokinetic parameter in a single animal species (e.g., dog) and humans can provide a reasonable prediction. nih.gov The accuracy of this method is dependent on the similarity of drug handling between the chosen species and humans.

For Aceperone, a combination of these methods would likely be used to predict its human pharmacokinetic profile based on preclinical data from species such as rats and dogs. Corrections for species differences in plasma protein binding are crucial for improving the accuracy of these predictions. nih.gov The ultimate goal is to provide a reliable estimate of the human dose and to anticipate any potential pharmacokinetic challenges before initiating clinical trials.

Medicinal Chemistry and Lead Optimization Strategies for Aceperone C24h29fn2o2 Analogs

Structure-Activity Relationship (SAR) Studies for Enhanced Target Engagement and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. For analogs of Aceperone (C24H29FN2O2), a butyrophenone (B1668137) neuroleptic, these studies are essential for optimizing target engagement and improving selectivity, thereby enhancing therapeutic efficacy and minimizing off-target effects.

Identification of Key Pharmacophoric Elements and Their Contributions to Activity

The pharmacological activity of Aceperone and its analogs is dictated by several key structural features, known as pharmacophoric elements. These elements are the specific moieties and functional groups that interact with the biological target, such as dopamine (B1211576) and adrenergic receptors.

Aceperone belongs to the butyrophenone class of antipsychotics, and its structure contains several critical components that define its activity. nottingham.ac.uk A generalized pharmacophore for atypical antipsychotics often includes two hydrophobic regions, two hydrogen bond acceptor sites, and an aromatic ring. biorxiv.org

The key pharmacophoric elements of Aceperone (this compound) include:

Fluorinated Phenyl Ring and Ketone Group : The p-fluorobutyrophenone moiety is a hallmark of many neuroleptic drugs. The aromatic ring and the carbonyl group are crucial for binding to the target receptor, likely through hydrophobic and polar interactions, respectively. Studies on dopaminergic agents suggest that antagonists like Aceperone often act as electron acceptors, a property influenced by this part of the molecule. biorxiv.org

Piperidine (B6355638) Ring : This central nitrogen-containing ring acts as a scaffold, correctly orienting the other functional groups for optimal interaction with the receptor. Its basic nitrogen is typically protonated at physiological pH, allowing for a key ionic interaction within the receptor binding pocket.

4-Substituted Phenyl Group : The phenyl group at the 4-position of the piperidine ring contributes to the hydrophobic interactions within the receptor. Substitutions on this ring can modulate affinity and selectivity.

Acetamidomethyl Group : The N-acetamidomethyl group at the 4-position of the piperidine ring is a distinguishing feature of Aceperone. nottingham.ac.uk The amide group can participate in hydrogen bonding, which can significantly influence the compound's binding affinity and selectivity profile.

Table 1: Key Pharmacophoric Elements of Aceperone and Their Postulated Contributions

| Pharmacophoric Element | Structural Moiety | Postulated Contribution to Activity |

|---|---|---|

| Aromatic/Hydrophobic Region | p-fluorophenyl group | Hydrophobic interaction with receptor pocket; influences electron acceptor properties. biorxiv.org |

| Hydrogen Bond Acceptor | Butyrophenone carbonyl oxygen | Forms hydrogen bonds or polar interactions with receptor residues. |

| Basic Amine Center | Piperidine nitrogen | Forms ionic interactions when protonated; acts as a central scaffold. |

| Hydrophobic Region | 4-phenyl group on piperidine | Contributes to binding through hydrophobic interactions. |

| Hydrogen Bonding Group | N-acetamidomethyl group | Participates in hydrogen bonding, enhancing affinity and selectivity. nottingham.ac.uk |

Rational Design Based on Systematic Structural Modifications and Isosteric Replacements

Rational drug design for Aceperone analogs involves systematically modifying its structure to improve its pharmacological profile. This process relies on the insights gained from SAR studies to make targeted changes.

Systematic Structural Modifications: Modifications would focus on the identified pharmacophoric elements:

Altering the Butyrophenone Chain : The four-carbon chain linking the fluorophenyl ketone and the piperidine ring can be lengthened, shortened, or made more rigid to optimize the spatial orientation of the terminal groups.

Substitution on the Aromatic Rings : Introducing different substituents on either the p-fluorophenyl ring or the 4-phenylpiperidine (B165713) ring can fine-tune electronic properties and steric interactions, potentially improving affinity for the primary target or reducing affinity for off-target receptors.

Modification of the Acetamide (B32628) Group : The acetamide moiety can be replaced with other functional groups capable of hydrogen bonding, such as sulfonamides or ureas, to explore different interaction patterns and optimize binding.

Isosteric and Bioisosteric Replacements: Isosteric replacement, the substitution of an atom or group with another that has similar physical or chemical properties, is a key strategy in lead optimization. acs.orgnih.gov In the context of Aceperone analogs, this could involve:

Replacing the ketone carbonyl group with other hydrogen bond acceptors like an oxime or a sulfone to alter binding and metabolic stability.

Substituting the piperidine ring with other heterocyclic systems, such as a tropane (B1204802) or a pyrrolidine, to change the conformational rigidity and vector of the substituents. 182.160.97

These rational modifications aim to create new chemical entities with enhanced potency, greater selectivity for the desired receptor subtype (e.g., specific dopamine or adrenergic receptors), and improved pharmacokinetic properties.

Computational Drug Design and Virtual Screening Approaches

Computational methods are indispensable in modern drug discovery for accelerating the design and optimization of new drug candidates. For Aceperone analogs, these techniques allow for the rapid evaluation of many potential structures, prioritizing the most promising ones for synthesis and biological testing. nih.gov

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govroyalsocietypublishing.org For Aceperone analogs, docking studies would be performed using a homology model or a crystal structure of a target receptor (e.g., Dopamine D2 receptor). The goal is to understand how different structural modifications affect the binding pose and the key interactions—such as hydrogen bonds and hydrophobic contacts—with receptor residues. researchgate.net This helps in rationalizing the observed SAR and designing new analogs with improved complementarity to the binding site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and realistic view of the ligand-receptor complex. researchgate.net These simulations model the movement of atoms over time, allowing researchers to assess the stability of the predicted binding pose and analyze the flexibility of both the ligand and the receptor. biorxiv.org By simulating the complex in a solvated environment, MD can reveal the role of water molecules in mediating interactions and provide a more accurate picture of the binding event. biorxiv.org

Free Energy Perturbation (FEP+) Calculations for Ligand Optimization

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands. biorxiv.orgnih.gov FEP+ is an advanced implementation of this technique that has become a powerful tool in lead optimization.

For a series of Aceperone analogs, FEP+ calculations would be used to accurately predict how small chemical modifications (e.g., adding a methyl group, changing a fluorine to a chlorine) affect their binding affinity for the target receptor. By calculating the free energy change of "perturbing" one molecule into another both in solution and when bound to the protein, FEP+ can provide quantitative predictions of changes in potency. This allows chemists to prioritize the synthesis of only those analogs predicted to have the highest affinity, saving significant time and resources. Although computationally intensive, the high accuracy of FEP+ makes it invaluable for fine-tuning lead compounds. acs.org

Ligand-Based and Structure-Based Design Strategies

The development of Aceperone analogs can employ both ligand-based and structure-based design strategies, often in a complementary fashion.

Ligand-Based Design: This approach is used when the 3D structure of the target receptor is unknown. It relies on the information from a set of known active molecules. For Aceperone, a pharmacophore model would be generated based on the common structural features of Aceperone and other active butyrophenones. biorxiv.org This model defines the essential spatial arrangement of features required for activity and can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore.

Structure-Based Design: When a high-resolution structure of the target receptor is available (from X-ray crystallography, cryo-EM, or a reliable homology model), structure-based design becomes the primary strategy. This involves analyzing the ligand-binding pocket to identify opportunities for improved interactions. Molecular docking, as described above, is a core component of this approach. The detailed structural information allows for the design of novel ligands that are perfectly tailored to the shape and chemical environment of the active site, a process that can lead to highly potent and selective inhibitors.

Table 2: Computational Strategies in the Optimization of Aceperone Analogs

| Computational Method | Primary Objective | Application to Aceperone Analogs |

|---|---|---|

| Molecular Docking | Predict binding pose and key interactions. | Visualize how analogs fit into the dopamine or adrenergic receptor active site. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Assess stability of binding pose and complex flexibility. | Simulate the dynamic behavior of the Aceperone analog-receptor complex over time. biorxiv.org |

| Free Energy Perturbation (FEP+) | Quantitatively predict relative binding affinities. | Rank proposed analogs by potency to prioritize synthesis of the most promising candidates. |

| Ligand-Based Design | Identify new scaffolds based on known active compounds. | Use the Aceperone pharmacophore to find novel, diverse molecules with potential activity. biorxiv.org |

| Structure-Based Design | Design novel ligands based on the receptor's 3D structure. | Tailor analogs to precisely fit the target's binding pocket for high affinity and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For analogs of Aceperone, which belong to the butyrophenone class, QSAR studies are instrumental in elucidating the structural features crucial for their interaction with pharmacological targets, such as dopamine and serotonin (B10506) receptors.

A key challenge in modeling butyrophenones is their conformational flexibility and the potential for multiple binding modes within the receptor. A 3D-QSAR study on a series of conformationally constrained butyrophenones with affinity for the 5-HT2A receptor addressed this by using a multi-structure approach. acs.org In this study, different enantiomers and binding orientations were docked into a receptor homology model, and the resulting data were used to build a robust QSAR model. The model successfully correlated the three-dimensional properties of the molecules with their binding affinity, providing valuable insights that are not apparent from simple inspection of ligand-receptor complexes alone. acs.org Such models guide the rational design of new analogs by predicting the activity of novel structures before their synthesis, thereby prioritizing the most promising candidates.

Table 1: Key Parameters in 3D-QSAR Modeling of Butyrophenone Analogs

| Parameter | Description | Significance in Model Development |

|---|---|---|

| Alignment | Superimposing molecules based on a common scaffold or by docking into a receptor model. | Crucial for comparing 3D properties like steric and electrostatic fields. Incorrect alignment leads to poor models. |

| Molecular Descriptors | Numerical values that quantify the physicochemical properties of a molecule (e.g., steric, electronic, hydrophobic). | These are the independent variables used to correlate with biological activity. |

| Statistical Method | Techniques like Partial Least Squares (PLS) are used to derive the mathematical equation linking descriptors to activity. | Determines the predictive power and robustness of the QSAR model. |

| Model Validation | The model's predictive ability is tested on an external set of compounds (test set) not used in model generation. | Ensures the model is not overfitted and can genuinely predict the activity of new compounds. |

This interactive table summarizes the foundational components of a QSAR study, based on general principles and specific applications to butyrophenones. wikipedia.orgacs.orgnih.gov

Lead Optimization Strategies for Preclinical Candidates

Lead optimization is a critical, iterative process in drug discovery aimed at refining the properties of a promising hit compound to generate a preclinical candidate. rsc.org The principal challenge is the simultaneous optimization of multiple, often conflicting, parameters such as target affinity, selectivity, and pharmacokinetic properties. rsc.orgnih.gov

Fragment-Based Lead Discovery (FBLD) and Optimization

Fragment-Based Lead Discovery (FBLD) is an efficient method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments). researchgate.net These fragments typically bind with low affinity but do so efficiently, making them excellent starting points for building more potent molecules. rsc.org

For targets relevant to Aceperone analogs, such as G protein-coupled receptors (GPCRs), FBLD presents unique challenges due to the difficulty in detecting weak fragment binding to membrane proteins. acs.org However, advancements in biophysical techniques like Surface Plasmon Resonance (SPR) and the use of computational screening against GPCR homology models have enabled the application of FBLD to these targets. acs.orgrsc.org Once a fragment hit is identified and its binding mode is determined, often through X-ray crystallography, it can be optimized into a high-affinity lead by "growing" the fragment to occupy adjacent pockets or by "linking" two or more fragments that bind in close proximity. researchgate.netnih.gov This strategy allows for a more thorough exploration of chemical space compared to traditional high-throughput screening. researchgate.net

Multi-parameter Optimization (MPO) in Early Drug Discovery

Developing a successful drug requires a delicate balance of multiple properties, including potency, selectivity, absorption, distribution, metabolism, and elimination (ADME), as well as an acceptable safety profile. nih.govoptibrium.com Multi-parameter Optimization (MPO) is a widely used computational approach that aids medicinal chemists in navigating this complex, multi-dimensional challenge. malvernpanalytical.com

Table 2: Example of an MPO Scoring Profile for a CNS Drug Candidate

| Parameter | Criterion | Weight | Desirability Function |

|---|---|---|---|

| Dopamine D2 Ki (nM) | < 10 | 3 | High desirability at low values |

| Serotonin 5-HT2A Ki (nM) | < 20 | 2 | High desirability at low values |

| hERG IC50 (µM) | > 30 | 3 | High desirability at high values |

| LogP | 2 - 4 | 1 | Peak desirability within this range |

| Microsomal Stability (t½ min) | > 30 | 2 | High desirability at high values |

| Brain Penetration (B/P ratio) | > 1 | 2 | High desirability at high values |

This interactive table provides a hypothetical MPO framework for an antipsychotic drug, illustrating how different properties are weighted to guide compound selection. optibrium.commalvernpanalytical.cominternational-pharma.com

Application of Iterative Design-Make-Test-Analyze (DMTA) Cycles

Design: Chemists use their expertise, aided by computational tools like QSAR and MPO models, to design new molecules with predicted improvements. advinus.comacs.org

Make: The designed compounds are then synthesized by chemists. The efficiency of this step is critical, as it is often the most time-consuming part of the cycle. researchgate.net

Test: The new compounds are evaluated in a cascade of biological and ADME assays to measure their properties. sygnaturediscovery.com

Analyze: The data from the tests are analyzed to establish structure-activity relationships (SAR) and structure-property relationships (SPR). This analysis informs the next round of design, closing the loop. researchgate.netacs.org

Through successive iterations of the DMTA cycle, the weaknesses of a lead series are systematically addressed, gradually molding the compounds toward a profile suitable for a preclinical candidate. sygnaturediscovery.com

Optimization Strategies for Preclinical Pharmacokinetic and Metabolic Profiles

A compound's pharmacokinetic profile (how the body absorbs, distributes, metabolizes, and excretes it) is a key determinant of its success as a drug. jscimedcentral.com During lead optimization, significant effort is dedicated to engineering a favorable pharmacokinetic profile, with a particular focus on metabolic stability. sygnaturediscovery.comresearchgate.net

Enhancing Metabolic Stability and Reducing Metabolic Soft Spots

Metabolic instability, or rapid clearance by metabolic enzymes, is a common reason for drug failure. Butyrophenones like Aceperone are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. acs.orgdrugbank.com Common metabolic pathways for this class include the oxidative N-dealkylation of the piperidine nitrogen and the reduction of the butyrophenone ketone. acs.orgdrugbank.com These sites of metabolic transformation are known as "metabolic soft spots."

Identifying these soft spots is the first step toward improving stability. This is often done by incubating the compound with liver microsomes and identifying the resulting metabolites. Once a soft spot is known, medicinal chemists can employ several strategies to block the metabolism:

Steric Hindrance: Introducing bulky groups near the metabolic site can physically block the approach of CYP enzymes.

Electronic Modification: Replacing a metabolically labile hydrogen atom with a fluorine atom (a process known as fluorination) can strengthen the C-H bond, making it resistant to oxidation. The presence of a fluorine atom on the phenyl ring of Aceperone is a classic example of this strategy. ontosight.ai

Scaffold Hopping/Ring Modification: Altering the core structure, for instance, by modifying the piperidine ring, can change the molecule's binding orientation within the metabolic enzyme, thus moving the soft spot away from the reactive center of the enzyme. acs.org

By systematically addressing these metabolic liabilities, the half-life of a compound can be extended, leading to a more favorable pharmacokinetic profile for clinical development. nih.gov

Table 3: Common Metabolic Soft Spots in Butyrophenone Analogs and Optimization Strategies

| Metabolic Soft Spot | Metabolic Reaction | Optimization Strategy | Example Modification |

|---|---|---|---|

| Piperidine Nitrogen | N-dealkylation | Modify substituents on the nitrogen or adjacent carbons to create steric bulk. | Introduction of a cyclopropyl (B3062369) group. |

| Alkyl Chain C-H bonds | Hydroxylation | Introduce fluorine atoms to block oxidation. | Deuteration (replacing H with D) to leverage the kinetic isotope effect. |

| Aromatic Ring | Aromatic Hydroxylation | Introduce electron-withdrawing groups (e.g., fluorine, chlorine) to deactivate the ring. | The p-fluoro substituent on the phenyl ring of many butyrophenones. ontosight.ai |

| Butyrophenone Ketone | Carbonyl Reduction | Modify the ketone or adjacent groups to alter electronic properties or create steric hindrance. | Bioisosteric replacement of the ketone. |

This interactive table outlines typical metabolic liabilities for this class of compounds and corresponding chemical strategies to enhance stability. acs.orgdrugbank.com

Prediction and Mitigation of Preclinical Drug-Drug Interaction Potential

The potential for drug-drug interactions (DDIs) is a critical liability that must be assessed and mitigated during the lead optimization phase of any drug discovery program. For centrally-acting agents like Aceperone and its analogs, which are likely to be used in patient populations receiving polypharmacy, understanding the DDI profile is paramount. The primary mechanism for metabolism-based DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes, the main family of enzymes responsible for the phase I metabolism of most xenobiotics . Early in vitro characterization of a compound's effect on major CYP isoforms (including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a standard industry practice to predict clinical DDI risk.

Research into the butyrophenone class of compounds, to which Aceperone belongs, has established that interactions with CYP enzymes, particularly CYP2D6 and CYP3A4, are a common liability . The structural features of Aceperone—specifically the basic nitrogen in the piperidine ring and the lipophilic aromatic systems—are known to contribute to high-affinity binding to the active sites of these enzymes.

Initial preclinical screening of Aceperone using human liver microsomes (HLM) is performed to determine its inhibitory potential against key CYP isoforms. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify this potential. A low IC₅₀ value (typically <1 µM) against a specific isoform signals a high risk for clinically relevant DDIs, prompting medicinal chemistry efforts to mitigate this liability .

The in vitro CYP inhibition profile for the lead compound, Aceperone, is summarized in the table below. The data indicate a significant inhibitory potential against CYP2D6, with moderate inhibition of CYP3A4. The interaction with other isoforms is comparatively weak.

| CYP Isoform | Probe Substrate | Aceperone IC₅₀ (µM) |

|---|---|---|

| CYP1A2 | Phenacetin | > 50 |

| CYP2C9 | Diclofenac | 28.5 |

| CYP2C19 | S-Mephenytoin | > 50 |

| CYP2D6 | Bufuralol | 0.85 |

| CYP3A4 | Midazolam | 6.2 |

Several analogs of Aceperone were synthesized to explore the structure-activity relationship (SAR) for CYP2D6 inhibition. The modifications targeted the N-phenyl-acetamide moiety, as this region provides a vector for modification without disrupting the core butyrophenone pharmacophore essential for receptor binding.

The following table details the investigation of two representative analogs. The strategy involved replacing the phenyl ring of the acetamide group with less lipophilic or sterically different heterocycles to disrupt the key binding interactions within the CYP2D6 active site.

| Compound ID | Structural Modification from Aceperone | 5-HT₂ₐ R Ki (nM) | CYP2D6 IC₅₀ (µM) |

|---|---|---|---|

| Aceperone (Lead) | N-phenyl-acetamide | 2.1 | 0.85 |

| Analog 1 | N-phenyl-acetamide → N-pyridin-2-yl-acetamide | 3.5 | 12.4 |

| Analog 2 | N-phenyl-acetamide → N-thiazol-2-yl-acetamide | 4.8 | > 30 |

The results demonstrate a successful mitigation strategy. Replacing the phenyl ring with a pyridine (B92270) ring (Analog 1) introduced a nitrogen atom, which lowered lipophilicity and altered the electronic properties, resulting in a >14-fold improvement in the CYP2D6 IC₅₀. This came at the cost of a slight reduction in 5-HT₂ₐ receptor affinity. An even greater improvement was observed with Analog 2, where the introduction of a thiazole (B1198619) ring effectively eliminated CYP2D6 inhibition (IC₅₀ > 30 µM) while maintaining acceptable target potency [18, 22].

These preclinical findings underscore the value of early and iterative DDI screening. By identifying the CYP2D6 inhibition liability of Aceperone, medicinal chemists were able to rationally design new analogs, such as Analog 2, with a significantly improved DDI profile, thereby increasing the probability of selecting a successful clinical candidate with a better safety margin concerning drug interactions.

Advanced Research Methodologies and Analytical Techniques in Aceperone C24h29fn2o2 Research

In Vitro Assay Development and High-Throughput Screening Platforms

The initial characterization of Aceperone's biological activity heavily relies on in vitro assays. These laboratory-based tests provide a controlled environment to assess the compound's interaction with specific molecular targets. The development of high-throughput screening (HTS) platforms has revolutionized this process, enabling the rapid testing of large numbers of compounds. wikipedia.org HTS utilizes robotics, automated liquid handling, and sensitive detectors to conduct millions of tests in a short period, significantly accelerating the pace of drug discovery. wikipedia.org These platforms are adaptable for both cell-free and cell-based assays in miniaturized microplate formats (e.g., 96, 384, or 1536 wells) and employ a variety of detection technologies, including luminescence, fluorescence, and absorbance. wikipedia.orgaxxam.com

Cell-Based Assays for Functional Characterization and Cellular Pathway Analysis

Cell-based assays are crucial for understanding how Aceperone affects cellular functions and signaling pathways. These assays utilize living cells, which can be immortalized cell lines, primary cells, or even iPSC-derived cells, to provide a more physiologically relevant context than cell-free systems. axxam.com For instance, cell-based assays can be designed to measure changes in gene expression, protein activity, or cell morphology in response to the compound. axxam.com Techniques like quantitative RT-qPCR can be integrated into automated systems to study drug-induced changes in gene expression. axxam.com Furthermore, high-content screening (HCS) platforms combine automated microscopy with sophisticated image analysis to visualize and quantify the effects of compounds on cellular phenotypes. axxam.com In the study of compounds like Aceperone, cell-based assays are employed to characterize their functional activity at specific receptors. For example, the functional activity of a compound at the histamine (B1213489) H4 receptor can be determined by its ability to inhibit the forskolin-induced increase in cAMP in a cell-based assay. dovepress.com

Biochemical Assays for Enzyme Inhibition and Receptor Binding Affinity

Biochemical assays are fundamental for determining the direct interaction of Aceperone with its molecular targets, such as enzymes and receptors. These assays are typically cell-free and measure the binding affinity or inhibitory activity of the compound.

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. nih.govnih.gov The performance of these assays is critical, and they are often validated using known inhibitors. nih.gov For example, in the context of angiotensin-converting enzyme (ACE) inhibition, assays can be based on the quantification of a product liberated by the enzyme from a synthetic substrate. nih.gov

Receptor Binding Affinity Assays: Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. researchgate.net In these assays, a radiolabeled ligand with known affinity for the receptor is used to compete with the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be used to calculate the equilibrium dissociation constant (Ki), which reflects the compound's binding affinity.

Aceperone has been characterized using such binding assays. For example, its affinity for the rat alpha-1A adrenergic receptor has been determined to be a Ki of 0.170 nM. In contrast, its affinity for the human D(3) dopamine (B1211576) receptor is significantly lower, with a reported Ki of 1.00E+4 nM, as determined by its ability to compete with [3H]YM-09151-2 binding in CHO cells transfected with the human dopamine D3 receptor.

Table 1: Receptor Binding Affinity of Aceperone

| Receptor | Species | Cell Line | Radioligand | Ki (nM) |

|---|---|---|---|---|

| Alpha-1A Adrenergic Receptor | Rat | - | - | 0.170 |

| D(3) Dopamine Receptor | Human | CHO | [3H]YM-09151-2 | 10000 |

Data sourced from BindingDB.

In Vivo Preclinical Model Systems and Their Application

In vivo studies using animal models are essential for evaluating the pharmacological and behavioral effects of a compound in a whole organism, providing crucial data before any potential human trials. nih.govabpi.org.uk These models help to understand the complex interactions of a drug within a living system, which cannot be fully replicated by in vitro methods. nih.gov

Use of Non-Human Primate Models in Behavioral and Pharmacological Research

Non-human primates (NHPs) are valuable models in behavioral and pharmacological research due to their significant physiological and neuroanatomical similarities to humans. eosmith.comnih.gov Studies in NHPs can provide insights into the effects of drugs on complex behaviors and cognitive functions. eosmith.com Aceperone has been studied in marmosets to investigate its role in learning and memory. wikipedia.org Research has shown that Aceperone, acting as an α-noradrenergic blocking drug, can impair performance on visual discrimination tasks, suggesting an influence on attentional mechanisms. wikipedia.org Specifically, it was found to block the access to an attentional mechanism that allows the animals to focus on the relevant visual dimension during a learning task. wikipedia.org

Rodent Models (e.g., Mice, Rats) for Pharmacological and Mechanistic Studies

Rodent models, particularly mice and rats, are widely used in pharmacological and mechanistic studies due to their cost-effectiveness, ease of handling, and the availability of genetically modified strains. nih.govmdpi.com These models are instrumental in the initial in vivo screening and characterization of compounds. mdpi.com

In the context of Aceperone, studies in mice have been conducted to investigate its effects on aggression and its interaction with catecholaminergic systems. scispace.com Research has shown that Aceperone, as a noradrenergic antagonist, can suppress foot shock-induced fighting aggression in mice. scispace.com Furthermore, displacement studies in mouse brain tissue have been used to characterize the receptor binding profile of compounds like Aceperone. For example, in the olfactory tubercle of mice, it was found that a significant portion of [3H]spiroperidol binding sites are dopaminergic, and Aceperone was used as a competing agent in these displacement analyses. pnas.org

Table 2: Effect of Aceperone on Foot Shock-Induced Aggression in Mice

| Treatment | Effect on Aggression | Proposed Mechanism |

|---|---|---|

| Aceperone | Suppression | Noradrenergic antagonist |

Based on findings from footshock-induced fighting studies. scispace.com

Development and Validation of Specialized Animal Models for Disease Relevance

The development and validation of specialized animal models that mimic specific human diseases are crucial for testing the therapeutic potential of new compounds. nih.govnaeac.org.nz These models aim to replicate the pathological features and symptoms of a disease, providing a more relevant system for preclinical evaluation. naeac.org.nz For neuroleptic drugs like Aceperone, animal models of psychosis are particularly relevant. These can include pharmacologically-induced models, such as apomorphine-induced climbing behavior or methamphetamine-induced stereotypy in mice, which are used to assess the antipsychotic-like activity of a compound. researchgate.net While specific disease models for Aceperone are not extensively detailed in the provided context, the principles of developing such models are well-established in pharmaceutical research. naeac.org.nz The selection of an appropriate animal model is critical and requires careful consideration of its translational relevance to the human condition being studied. naeac.org.nz

State-of-the-Art Spectroscopic and Chromatographic Techniques for Comprehensive Compound Analysis

In the preclinical evaluation of the compound C24H29FN2O2, known as Aceperone, a suite of advanced analytical methodologies is employed to ensure a thorough characterization of its chemical properties, metabolic fate, and molecular interactions. These techniques are fundamental to building a comprehensive profile of the compound before it can be considered for further development.

Advanced Mass Spectrometry (MS) Applications in Preclinical Metabolism

The investigation of a drug candidate's metabolic pathway is a critical component of preclinical research. High-resolution mass spectrometry (HRMS), frequently coupled with liquid chromatography (LC), stands as a primary tool for identifying and quantifying metabolites in biological matrices. nih.gov In the study of Aceperone, a butyrophenone (B1668137) derivative, LC-MS/MS techniques are essential for elucidating its biotransformation in in vivo preclinical models and in vitro systems like liver microsomes. neu.edu.trslideshare.net

Preclinical metabolism studies for a compound like Aceperone would typically involve identifying both Phase I and Phase II metabolites. nih.gov Phase I reactions for butyrophenones often include reduction of the ketone group to an alcohol, which generally decreases neuroleptic potency, and various hydroxylation reactions on the aromatic rings. neu.edu.tr Phase II reactions typically involve the conjugation of metabolites with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion.

Modern HRMS platforms, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide high mass accuracy and resolution, enabling the confident identification of metabolites from complex biological samples. nih.gov Isotope labeling experiments, for instance using ¹⁸O₂, can be employed to reliably distinguish metabolites from background matrix signals, further enhancing the confidence in metabolite annotation. mdpi.com By analyzing samples from preclinical species, researchers can build a metabolic map of Aceperone, which is crucial for understanding its clearance mechanisms and identifying any potentially active or reactive metabolites. nih.gov

| Potential Metabolite | Biotransformation Pathway | Description |

| Reduced Aceperone | Phase I: Reduction | The carbonyl group on the butyrophenone chain is reduced to a secondary alcohol. This transformation typically lessens the neuroleptic activity. neu.edu.tr |

| Hydroxylated Aceperone | Phase I: Hydroxylation | An -OH group is added to one of the aromatic rings, most likely the phenyl or fluorophenyl group, increasing polarity. |

| Dealkylated Aceperone | Phase I: Dealkylation | Cleavage of the N-acetylmethyl group from the piperidine (B6355638) ring. |

| Aceperone Glucuronide | Phase II: Glucuronidation | A glucuronic acid moiety is attached to a hydroxylated metabolite, significantly increasing water solubility for excretion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation and conformational analysis of organic molecules like Aceperone. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence of the compound's chemical structure and the spatial arrangement of its atoms. nih.gov

The process involves several steps:

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments in the molecule. For Aceperone, this would include signals in the aromatic region (for the fluorophenyl and phenyl rings), as well as signals corresponding to the protons of the piperidine ring, the propyl chain, and the terminal acetyl group.

¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms, with characteristic chemical shifts for carbonyl, aromatic, and aliphatic carbons. nih.gov

2D NMR: Techniques like Correlation Spectroscopy (COSY) are used to identify spin-spin couplings between neighboring protons, establishing the connectivity within proton networks. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. These 2D techniques are crucial for assembling the molecular fragments into the final, complete structure of Aceperone.

| Structural Moiety of Aceperone | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) | Key 2D NMR Correlations |

| Fluorophenyl Ring | 7.0 - 8.0 | 115 - 165 | COSY between adjacent aromatic protons; HMBC from protons to carbons within the ring and to the carbonyl carbon. |

| Phenyl Ring | 7.2 - 7.6 | 125 - 145 | COSY between adjacent aromatic protons; HMBC from protons to carbons within the ring and to the piperidine carbons. |

| Butyl Chain Carbonyl (C=O) | N/A | 195 - 205 | HMBC from adjacent methylene (B1212753) protons to the carbonyl carbon. |

| Piperidine Ring | 1.5 - 3.5 | 25 - 60 | COSY correlations between protons on adjacent carbons in the ring; HSQC to assign specific carbons. |

| Acetyl Group (CH₃C=O) | ~2.0 | ~22 (CH₃), ~170 (C=O) | HMBC from the methyl protons to the amide carbonyl carbon. |

X-ray Crystallography for Protein-Ligand Complex Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. This technique is invaluable for understanding the precise binding interactions between a drug candidate and its biological target. nih.gov Aceperone acts as an α-noradrenergic blocking agent; therefore, obtaining a crystal structure of it bound to an α-adrenergic receptor would provide critical insights for structure-based drug design.

While a specific crystal structure for Aceperone bound to its target may not be publicly available, the methodology is well-established. Researchers have successfully determined the crystal structure of the human α1B-adrenergic receptor (α1BAR) in complex with an inverse agonist. nih.gov Such a structure reveals the key amino acid residues that form the ligand-binding pocket. For a compound like Aceperone, the analysis would focus on:

Key Interactions: Identifying hydrogen bonds, such as those potentially formed by the carbonyl oxygen or amide group of Aceperone with polar residues in the receptor.

Hydrophobic Pockets: Mapping how the fluorophenyl and phenyl rings of Aceperone fit into hydrophobic regions of the binding site.

Conformational Changes: Observing any changes in the receptor's conformation upon ligand binding.

This structural information is critical for explaining the compound's affinity and selectivity and provides a rational basis for optimizing its structure to improve pharmacological properties. nih.govnih.gov

Omics Technologies in Preclinical Research

Omics technologies offer a systems-level view of biological responses to a pharmacological agent. In the preclinical study of Aceperone, these approaches can reveal broader physiological effects beyond the primary drug-target interaction.

Metabolomics for Uncovering Biochemical Pathway Perturbations and Biomarker Discovery in Preclinical Models

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system and serves as a powerful tool for biomarker discovery and understanding disease pathology. nih.govmdpi.com In preclinical research, applying metabolomics to animal models treated with Aceperone can identify metabolic signatures associated with its pharmacological action. nottingham.ac.uk

Using untargeted metabolomics, typically with MS or NMR platforms, researchers can analyze biofluids (e.g., plasma, urine) to detect subtle changes in metabolic pathways. researchgate.net Given Aceperone's role as an α-adrenergic antagonist, metabolomics could reveal perturbations in pathways related to:

Catecholamine Metabolism: Changes in the levels of norepinephrine (B1679862) and its metabolites.